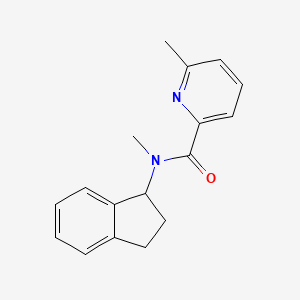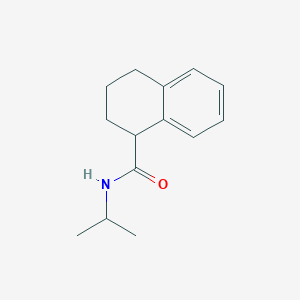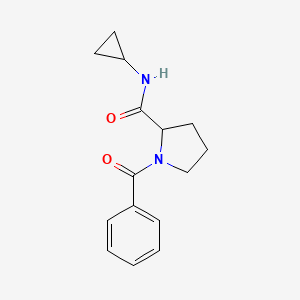![molecular formula C16H21NO2 B7494096 [2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7494096.png)
[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone is a chemical compound that belongs to the category of synthetic cathinones. It is commonly referred to as 4-MeO-PVP and has gained popularity due to its psychoactive effects. The compound has been used for scientific research purposes due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-MeO-PVP involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. The compound binds to the transporter, preventing the reuptake of dopamine, leading to increased levels of dopamine in the brain. This results in the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-PVP are similar to other synthetic cathinones. The compound produces stimulant effects such as increased alertness, euphoria, and increased energy. It also produces side effects such as increased heart rate, hypertension, and hyperthermia. These effects are due to the compound's interaction with the central nervous system and the release of neurotransmitters such as dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-MeO-PVP in lab experiments include its potent dopamine reuptake inhibition activity, which can be used to study addiction and other neurological disorders. However, the compound's psychoactive effects and potential for abuse make it challenging to use in research. The purity of the final product is also critical for its use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of 4-MeO-PVP. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of addiction and other neurological disorders. Another direction is the study of the compound's long-term effects on the central nervous system and its potential for toxicity. The development of new synthesis methods and purification techniques for the compound is also an area of future research.
Synthesemethoden
The synthesis of 4-MeO-PVP involves the reaction between 4-methylpropiophenone and 2-(2-methoxyethoxy)ethylamine. The reaction is catalyzed by a strong acid, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-MeO-PVP has been used in scientific research to study its effects on the central nervous system. The compound has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This property has been studied in the context of addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)pyrrolidin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-8-13(9-7-12)14-4-2-10-17(14)16(18)15-5-3-11-19-15/h6-9,14-15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWMZOAGWLOUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)


![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)


![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)


![Cyclobutyl-[2-(4-fluorophenyl)morpholin-4-yl]methanone](/img/structure/B7494106.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7494114.png)